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Compound of Interest

Compound Name: Flt3-IN-31

Cat. No.: B15577104 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the

proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1]

Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) in the

juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are found in

approximately 30% of patients with acute myeloid leukemia (AML).[1][2] These mutations lead

to constitutive activation of the FLT3 receptor and downstream signaling pathways, including

RAS/MEK, PI3K/AKT/mTOR, and STAT5, promoting uncontrolled cell growth and survival.[3]

Consequently, FLT3 has emerged as a key therapeutic target in AML.

This document provides detailed protocols and application notes for determining the half-

maximal inhibitory concentration (IC50) of Flt3 inhibitors in AML cell lines, a critical step in the

preclinical evaluation of potential therapeutic agents.

Data Presentation: IC50 of FLT3 Inhibitors in AML
Cell Lines
The following table summarizes the IC50 values of various FLT3 inhibitors in commonly used

FLT3-mutated and FLT3-wild type AML cell lines. This data is essential for selecting appropriate

cell models and inhibitor concentrations for further studies.
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Inhibitor Cell Line FLT3 Status IC50 (nM) Reference

Midostaurin MOLM-13 FLT3-ITD ~200 [4]

Quizartinib MOLM-13 FLT3-ITD <200 [4]

Gilteritinib MOLM-13 FLT3-ITD ~200 [4]

HSW630-1 MV4-11 FLT3-ITD 8.77 [3]

HSW630-1 MOLM-14 FLT3-ITD Not specified [3]

Ponatinib MV4-11 FLT3-ITD <4 [5]

Ponatinib MOLM-13 FLT3-ITD <4 [5]

Cabozantinib MV4-11 FLT3-ITD <4 [5]

Cabozantinib MOLM-13 FLT3-ITD <4 [5]

WS6 MV4-11 FLT3-ITD <4 [5]

Midostaurin OCI-AML2 Not specified Some response [4]

Midostaurin PL-21 Not specified Some response [4]

Midostaurin OCI-AML3 Not specified Resistant [4]

Midostaurin MOLM-16 Not specified Resistant [4]

Midostaurin HL-60 FLT3-wt Resistant [4]

Quizartinib OCI-AML3 Not specified Resistant [4]

Quizartinib MOLM-16 Not specified Resistant [4]

Quizartinib HL-60 FLT3-wt Resistant [4]

Experimental Protocols
Cell Culture
Objective: To maintain healthy and viable AML cell lines for subsequent assays.

Materials:
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AML cell lines (e.g., MOLM-13, MV4-11 for FLT3-ITD; HL-60 for FLT3-wt)

RPMI-1640 medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Incubator (37°C, 5% CO2)

Centrifuge

Hemocytometer or automated cell counter

Trypan Blue solution

Protocol:

Culture AML cell lines in RPMI-1640 medium supplemented with 10-20% FBS and 1%

Penicillin-Streptomycin.

Maintain cells in a humidified incubator at 37°C with 5% CO2.

Passage cells every 2-3 days to maintain a density between 0.2 x 10^6 and 1 x 10^6

cells/mL.

Prior to each experiment, assess cell viability using Trypan Blue exclusion. Ensure viability is

>95%.

Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the effect of the Flt3 inhibitor on the proliferation and viability of AML

cells and to calculate the IC50 value.

Materials:

AML cells

96-well cell culture plates
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Flt3 inhibitor stock solution (e.g., in DMSO)

Complete culture medium

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®

Luminescent Cell Viability Assay kit

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Plate reader (for absorbance at 570 nm for MTT, or luminescence for CellTiter-Glo®)

Protocol:

Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete medium.

Incubate the plate for 24 hours.

Prepare serial dilutions of the Flt3 inhibitor in complete culture medium. A typical

concentration range would be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).

Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.

Incubate the plate for 72 hours at 37°C and 5% CO2.

For MTT assay:

Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

Incubate for 4 hours at 37°C.

Carefully remove the medium and add 150 µL of solubilization solution to each well.

Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

For CellTiter-Glo® assay:
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Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control.

Plot the percentage of viability against the logarithm of the inhibitor concentration.

Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs.

normalized response -- variable slope).

Western Blot Analysis for Flt3 Phosphorylation
Objective: To confirm the inhibitory effect of the compound on FLT3 signaling by assessing the

phosphorylation status of FLT3.

Materials:

AML cells treated with the Flt3 inhibitor

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (anti-phospho-FLT3, anti-total-FLT3, anti-GAPDH or β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Protocol:

Treat AML cells with various concentrations of the Flt3 inhibitor for a specified time (e.g., 2-4

hours). Include a vehicle control.

Harvest the cells and lyse them in lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies against phospho-FLT3 and total-FLT3

overnight at 4°C. A loading control antibody (GAPDH or β-actin) should also be used.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Add ECL substrate and visualize the protein bands using an imaging system.

Densitometric analysis can be performed to quantify the changes in protein phosphorylation.

Visualizations
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Caption: FLT3 signaling pathway and the mechanism of action of a FLT3 inhibitor.
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Experiment Setup Treatment & Incubation Viability Assay Data Analysis
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Caption: Workflow for determining the IC50 of a Flt3 inhibitor in AML cell lines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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